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Compound of Interest

Compound Name: DK419

cat. No.: B10824395

An In-depth Technical Guide to the Discovery and Design of DK419, a Potent Wnt/3-Catenin
Signaling Inhibitor

This document provides a comprehensive technical overview of the compound DK419, a novel
and potent inhibitor of the Wnt/pB-catenin signaling pathway. It is intended for researchers,
scientists, and professionals in the field of drug development and oncology. This guide details
the rational design, mechanism of action, and preclinical efficacy of DK419, supported by
guantitative data, detailed experimental protocols, and visualizations of the underlying
biological and logical frameworks.

Executive Summary

DK419 is a promising small molecule therapeutic agent developed for the treatment of
colorectal cancer (CRC) and other diseases characterized by dysregulated Wnt signaling.[1] It
was rationally designed as a derivative of the FDA-approved anthelmintic drug Niclosamide to
overcome the latter's poor pharmacokinetic properties while retaining its multifunctional
biological activities.[1][2] Preclinical studies demonstrate that DK419 potently inhibits Wnt/3-
catenin signaling, suppresses the growth of CRC cells in vitro, and inhibits tumor growth in
patient-derived xenograft (PDX) models following oral administration.[1] Its mechanism involves
not only the canonical Wnt pathway but also the modulation of cellular metabolism, specifically
by altering mitochondrial oxygen consumption and inducing the phosphorylation of AMP-
activated protein kinase (AMPK).[1]
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The development of DK419 was initiated to address the therapeutic limitations of Niclosamide.
While Niclosamide was found to be a potent inhibitor of Wnt/pB-catenin signaling, its clinical
utility for systemic diseases like cancer is hampered by poor oral bioavailability and rapid
metabolism.[1] The design of DK419 was guided by the structure-activity relationships (SAR) of
the Niclosamide salicylanilide chemotype.

The core design strategy involved two key chemical modifications to the Niclosamide scaffold:

o Replacement of the Nitro Group: The 4'-nitro substituent on Niclosamide, a known site of
metabolism, was replaced with a more stable trifluoromethyl (-CF3) group.[1]

o Replacement of the Phenolic Hydroxyl Group: The phenolic -OH group, another site of
metabolic conjugation, was replaced with an amine (-NH) group incorporated within a 1H-
benzo[d]imidazole-4-carboxamide substructure. This modification maintained a crucial
hydrogen-bond donating feature while adjusting the pKa to improve physicochemical
properties.[1]

These changes successfully removed the primary metabolic liabilities of Niclosamide, leading
to DK419, a compound with significantly improved plasma exposure when dosed orally in mice.

[1]
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Caption: Rational design workflow for the development of DK419 from Niclosamide.

Mechanism of Action

DK419 exerts its anti-cancer effects through a multi-faceted mechanism of action that primarily
targets the canonical Wnt/B-catenin signaling pathway but also involves the induction of
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metabolic stress.

Inhibition of Wnt/B-Catenin Signaling

Dysregulation of the Wnt/[3-catenin pathway is a critical driver in over 90% of colorectal
cancers. In the absence of a Wnt signal, a "destruction complex" phosphorylates [3-catenin,
targeting it for degradation. Upon Wnt ligand binding to Frizzled (Fzd) receptors, this complex is
inhibited, allowing [3-catenin to accumulate, translocate to the nucleus, and activate target
genes like c-Myc, Cyclin D1, and Survivin, which drive proliferation.

DK419 disrupts this process at an early stage. It has been shown to induce the internalization
of the Fzd1 receptor, effectively dampening the cell's ability to receive the Wnt signal.[1] This
leads to a dose-dependent inhibition of Wnt-driven gene transcription and a significant
reduction in the protein levels of 3-catenin and its downstream targets in CRC cells.[1][3]

Induction of Metabolic Stress

Similar to its parent compound Niclosamide, DK419 acts as a mitochondrial uncoupler. It
increases the cellular oxygen consumption rate (OCR), consistent with the uncoupling of
oxidative phosphorylation.[1] This metabolic stress leads to the activation (via phosphorylation)
of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] The
activation of pAMPK can independently contribute to anti-proliferative effects.
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Caption: Signaling pathways modulated by the compound DK419.
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Quantitative Data Summary

The biological activity of DK419 has been quantified through a series of in vitro assays.

Inhibition of Wnt/B3-Catenin Signaling

DK419 demonstrated potent, dose-dependent inhibition of Wnt-stimulated gene transcription in
a TOPFlash reporter assay.

DK419 Value Niclosamide

Assay Cell Line Parameter

(uM) (uM)
Wnt3A-
Stimulated HEK293 ICso0 0.19 £ 0.08 0.45+0.14
TOPFlash

Anti-proliferative Activity in Colorectal Cancer Cell Lines

The anti-proliferative effects of DK419 were evaluated across a panel of six CRC cell lines
using an MTS assay.

Cell Line Wnt P_athway DK419 ICs0 (M) Niclosamide ICso
Mutation (UM)

HCT-116 B-catenin 0.23 0.44

Sw480 APC 0.36 2.39

DLD-1 APC 0.20 0.38

HT-29 APC 0.07 0.11

LoVo APC 0.16 0.28

RKO Wild-type 0.24 0.37

Data sourced from Wang J, et al. Bioorg Med Chem. 2018.[1]

Effect on Wnt Pathway Protein Levels
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Western blot analysis confirmed that DK419 reduces the levels of key Wnt target proteins in

multiple CRC cell lines at a concentration of 12.5 uM.[1][3]

Protein Cell Line(s) Effect of DK419 (12.5 pM)
Axin2 HCT-116, SW480, CRC-240 Reduced
[3-catenin HCT-116, SW480, CRC-240 Reduced
c-Myc HCT-116, SW480, CRC-240 Reduced
Cyclin D1 HCT-116, SW480, CRC-240 Reduced
Survivin HCT-116, SW480, CRC-240 Reduced

Key Experimental Protocols

Wnt/B-Catenin Reporter Assay (TOPFlash)

e Cell Line: HEK293 cells stably expressing TOPFlash luciferase and Renilla luciferase

reporters.

e Procedure:

o Cells were seeded in 96-well plates.

o Cells were treated with Wnt3A-conditioned medium to stimulate the pathway.

o DK419 or Niclosamide was added concurrently at concentrations ranging from 0.04 to 10

uM. A DMSO control was included.

o After incubation, luciferase activity was measured using a luminometer.

o TOPFlash luciferase activity was normalized to the Renilla luciferase control.

o The activity in the Wnt3A + DMSO group was set to 100%, and ICso values were

calculated from the dose-response curves.[1]

Cell Proliferation Assay (MTS)
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e Cell Lines: HCT-116, SW480, DLD-1, HT-29, LoVo, RKO.
e Procedure:

o Cells were seeded into 96-well plates at an appropriate density and allowed to adhere
overnight.

o Cells were treated with serial dilutions of DK419 or a DMSO vehicle control for 72 hours.
o Following treatment, 20 yuL of MTS reagent was added to each well.

o Plates were incubated for 1-4 hours at 37°C to allow for the conversion of MTS to
formazan by viable cells.

o The absorbance at 490 nm was measured using a multi-well spectrophotometer.

o 1Cso values were calculated by fitting the data to a four-parameter dose-response curve.[1]

Western Blot Analysis

e Cell Lines: HCT-116, SW480, CRC-240, and CCD841Co.
e Procedure:

o Cells were treated with DK419 (e.g., 12.5 yM), Niclosamide, or DMSO for a specified time
(e.g., 2 hours for pAMPK, longer for Wnt targets).

o Whole-cell lysates were prepared using RIPA buffer.
o Protein concentration was determined using a BCA assay.

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

o Membranes were blocked and then incubated with primary antibodies against Axin2, (3-
catenin, c-Myc, Cyclin D1, Survivin, pAMPK, AMPK, or 3-actin (as a loading control).

o After washing, membranes were incubated with HRP-conjugated secondary antibodies.
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o Protein bands were visualized using an enhanced chemiluminescence (ECL) detection
system.[1]

Oxygen Consumption Rate (OCR) Assay
o Apparatus: Seahorse XFp Analyzer.

e Cell Line: CCD841Co colonic cells.

e Procedure:

[¢]

Cells were seeded in a Seahorse XFp cell culture miniplate.

o On the day of the assay, the culture medium was replaced with Seahorse XF base
medium supplemented with glucose, pyruvate, and glutamine, and cells were equilibrated
in a non-CO:2 incubator.

o Baseline OCR was measured.

o DK419 (1 uM), Niclosamide (1 pM), or DMSO was injected, and OCR was measured over
time.

o Control compounds (Oligomycin, FCCP, Rotenone/Antimycin A) were subsequently
injected to determine maximal respiration and non-mitochondrial oxygen consumption.[1]

In Vivo Patient-Derived Xenograft (PDX) Model

e Model: CRC240 patient-derived tumor explants.
e Host: Immunocompromised mice (e.g., NSG mice).
e Procedure:

o Tumor fragments from the CRC240 PDX line were implanted subcutaneously into host
mice.

o Once tumors reached a specified volume, mice were randomized into treatment and
control groups.
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o DK419 was administered orally at a dose of 1 mg/kg daily. The vehicle was used for the
control group.

o Tumor size and body weight were measured regularly (e.g., every 4 days).

o At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g.,
Western blot for Wnt target proteins).[1]

Conclusion

DK419 represents a successfully engineered therapeutic candidate that addresses the
pharmacokinetic shortcomings of Niclosamide. Through rational chemical design, the
compound maintains potent inhibitory activity against the oncogenic Wnt/(3-catenin pathway
while also engaging cellular metabolic pathways, offering a dual mechanism for its anti-cancer
effects. The robust in vitro activity across multiple CRC cell lines and the significant tumor
growth inhibition in a preclinical in vivo PDX model at a low oral dose underscore its potential
as a promising agent for the treatment of colorectal cancer and other Wnt-driven malignancies.
[1] Further clinical evaluation is warranted to translate these preclinical findings into patient
benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824395#discovery-and-design-of-the-dk419-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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